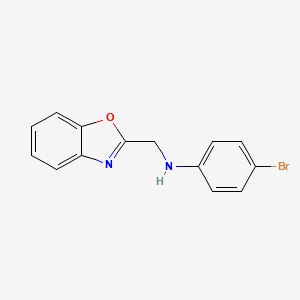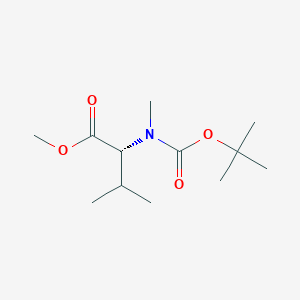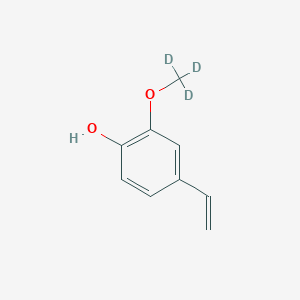![molecular formula C21H19N3O4 B15137763 N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxamic acid functional group and a methoxyphenyl moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide typically involves the condensation of a carboxylic acid with an amine, followed by hydroxylation. One common method is the direct condensation of carboxylic acids with amines using a catalyst to facilitate the reaction . The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and energy-efficient processes, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, inhibiting metalloenzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects. The compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is unique due to its specific structure, which combines a hydroxamic acid group with a methoxyphenyl moiety This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-4-2-3-16(13-19)14-5-9-17(10-6-14)22-21(26)23-18-11-7-15(8-12-18)20(25)24-27/h2-13,27H,1H3,(H,24,25)(H2,22,23,26) |
InChI Key |
OPWIKWZVLIWRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)

![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)




![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

